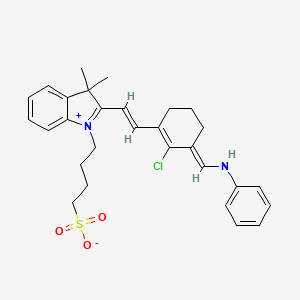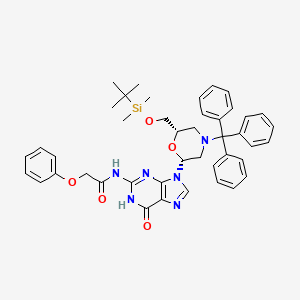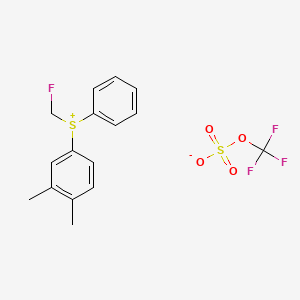
(2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound that features an azido group, an ethoxy group, and multiple hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting from simpler precursor molecules. One common approach is to start with a sugar derivative, such as glucose, and introduce the azido and ethoxy groups through a series of chemical reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the azido group can produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study biochemical pathways. The azido group, in particular, is useful for bioorthogonal chemistry, allowing researchers to label and track biomolecules in living systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the azido group can be used to create prodrugs that are activated in specific biological environments, enhancing the efficacy and selectivity of treatments.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol depends on its specific application. In biological systems, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This allows for the selective labeling and modification of biomolecules, facilitating the study of complex biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other azido-sugar derivatives, such as 2-azido-2-deoxyglucose and 6-azido-6-deoxygalactose. These compounds share the azido group and sugar backbone but differ in the specific arrangement of functional groups.
Uniqueness
What sets (2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol apart is its combination of the azido group with an ethoxy group and multiple hydroxyl groups. This unique structure provides a distinct set of chemical properties and reactivity, making it a valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H15N3O6 |
|---|---|
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(2-azidoethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8(4-12)7(15)6(14)5(13)3-17-8/h5-7,12-15H,1-4H2/t5-,6-,7+,8-/m1/s1 |
Clave InChI |
TXIWDMGGRBUWOQ-OOJXKGFFSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@H]([C@](O1)(CO)OCCN=[N+]=[N-])O)O)O |
SMILES canónico |
C1C(C(C(C(O1)(CO)OCCN=[N+]=[N-])O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[5-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11827080.png)
![(3R,3'S)-5,7'-dichloro-6'-fluoro-1-(4-methoxybenzyl)-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B11827082.png)
![2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11827087.png)
![methyl N-{5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11827094.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11827096.png)
![(6-Benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11827098.png)


![(E)-4-[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B11827110.png)


